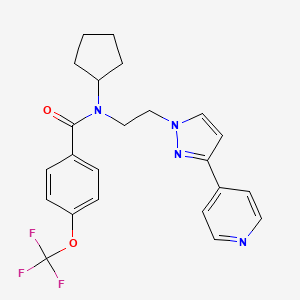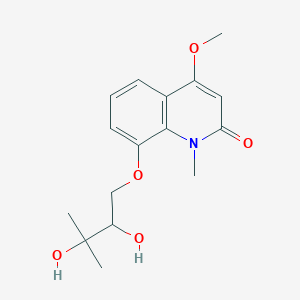![molecular formula C14H16INO3 B3003740 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 250725-70-3](/img/structure/B3003740.png)
2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid" is a structurally complex molecule that features a cyclohexane ring substituted with a carboxylic acid and a carbamoyl group linked to an iodinated phenyl ring. While the specific compound is not directly discussed in the provided papers, related structures and synthetic methods offer insights into its potential properties and synthesis.
Synthesis Analysis
The synthesis of related cyclohexane carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates was achieved through oxidative cyclization and neighboring group-assisted decarboxylation, suggesting that similar strategies could potentially be applied to synthesize the compound . Additionally, the synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids involved potent in vitro inhibition of the human classical complement pathway, indicating that the cyclohexane carboxylic acid framework can be functionalized to achieve biological activity .
Molecular Structure Analysis
The molecular structure of cyclohexane carboxylic acid derivatives can be quite diverse. For example, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines led to both cyclic imide and open-chain amide carboxylic acid derivatives, demonstrating the flexibility in the molecular architecture of such compounds . This suggests that the target compound may also exhibit a complex structure, potentially influencing its chemical reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane carboxylic acid derivatives can vary widely depending on the substituents present. The synthesis of 2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as receptor agonists involved the introduction of rigidity elements such as double bonds and cyclopropane rings . This indicates that the introduction of different functional groups, such as the iodophenyl group in the target compound, could significantly alter its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of the reaction products of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines revealed different hydrogen-bonding patterns and molecular associations, which can affect properties like solubility, melting point, and stability . The presence of an iodine atom in the target compound would likely contribute to its physical properties, such as density and intermolecular interactions, due to the atom's relatively large size and polarizability.
Scientific Research Applications
Chemical Structure and Synthesis
- The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, including compounds structurally related to "2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid," leads to the formation of open-chain amide carboxylic acids and cyclic imides. These compounds exhibit distinct hydrogen-bonding patterns and crystalline structures (Smith & Wermuth, 2012).
Catalytic Applications
- A copper(ii) metal-organic framework (MOF) demonstrated effective catalysis in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This study highlights the potential of such reactions in developing carboxylic acids from alkanes under mild conditions (Paul et al., 2016).
Pharmaceutical Research
- Certain derivatives of cyclohexane-1-carboxylic acids, similar to "2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid," have shown potent in vitro inhibition of the human classical complement pathway, which could be significant in the development of new pharmaceutical compounds (Bailey et al., 1985).
Material Science and Spectroscopy
- Research on carboxylic acids, like "2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid," has shown that their optical absorption spectra change upon dimerization, which is important in understanding their behavior in various solvents and applications in material science (Ballard & Park, 1970).
Environmental Research
- The study of the environmental exposure to plasticizers, which include compounds structurally related to "2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid," helps in understanding the distribution and impact of these substances in the environment (Silva et al., 2013).
properties
IUPAC Name |
2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZREWFCOGDFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

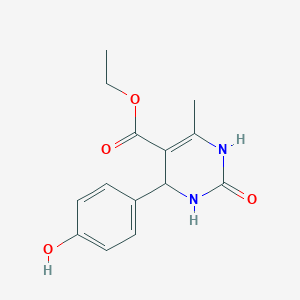
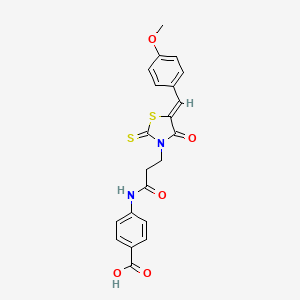
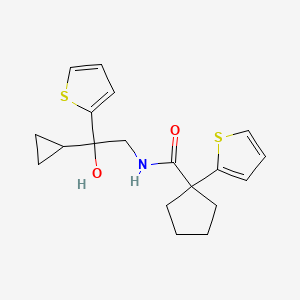
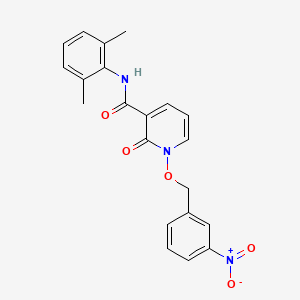

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
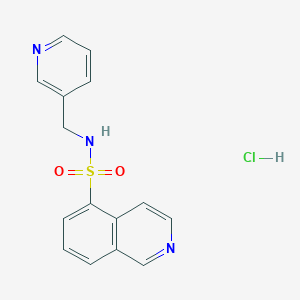
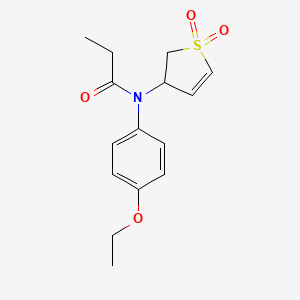

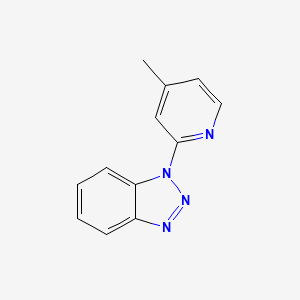

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
